
AXT-914: A Technical Guide for Researchers and
Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AXT-914

Cat. No.: B10819877 Get Quote

For: Researchers, scientists, and drug development professionals.

Executive Summary
AXT-914 is an investigational, orally-active small molecule that functions as a calcilytic, a

negative allosteric modulator of the calcium-sensing receptor (CaSR). By antagonizing the

CaSR in the parathyroid gland, AXT-914 stimulates the rapid and transient release of

endogenous parathyroid hormone (PTH). This mechanism of action has been explored for its

potential therapeutic benefits in conditions characterized by hypocalcemia and inadequate PTH

secretion, such as postsurgical hypoparathyroidism and autosomal dominant hypocalcemia

type 1 (ADH1). Preclinical and early-phase clinical studies have demonstrated the

pharmacodynamic effects of AXT-914 on PTH and calcium levels, though its development for

osteoporosis was halted due to a lack of effect on bone formation biomarkers and dose-limiting

hypercalcemia. This guide provides a comprehensive overview of the chemical properties,

mechanism of action, signaling pathways, and available data from preclinical and clinical

investigations of AXT-914.

Chemical Structure and Properties
AXT-914 is a quinazolin-2-one derivative. Its chemical identity and key properties are

summarized in the table below.
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Property Value

IUPAC Name
1-[(4-bromophenyl)methyl]-4-(4-propan-2-

ylphenyl)-6-prop-2-ynoxyquinazolin-2-one

Molecular Formula C₂₇H₂₃BrN₂O₂

Molecular Weight 487.4 g/mol

SMILES
CC(C)c1ccc(cc1)c2nc(=O)n(c3cc(OCC#C)ccc3

2)Cc4ccc(Br)cc4

Physical Description Solid (inferred)

Solubility Not explicitly stated in reviewed literature

CAS Number 717104-43-3

Mechanism of Action and Signaling Pathway
AXT-914 exerts its pharmacological effect by acting as a negative allosteric modulator of the

calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that

plays a pivotal role in maintaining calcium homeostasis.

Calcium-Sensing Receptor (CaSR) Signaling
Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR

on parathyroid chief cells. This activation, through a G-protein-mediated signaling cascade

involving Gαq/11 and phospholipase C (PLC), leads to the generation of inositol trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, which

in turn inhibits the synthesis and secretion of PTH.

AXT-914-Mediated CaSR Antagonism
AXT-914 binds to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding

site. This binding induces a conformational change in the receptor that prevents its activation

by extracellular calcium. By antagonizing the CaSR, AXT-914 effectively blocks the inhibitory

signal, leading to a rapid and transient increase in PTH secretion from the parathyroid glands.

The secreted PTH then acts on its target organs, primarily the bones and kidneys, to increase

serum calcium levels.
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Figure 1: AXT-914 Signaling Pathway in a Parathyroid Chief Cell.

Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize the key quantitative findings from published studies on AXT-
914.

Preclinical Data: Mouse Model of Autosomal Dominant
Hypocalcemia Type 1 (ADH1)[1]
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Parameter
Vehicle-Treated
Mice (n=6)

AXT-914-Treated
Mice (10 mg/kg;
n=7)

P-value

Plasma PTH at 30 min

(pmol/L)
23 ± 4 104 ± 29 <0.05

Plasma Albumin-

Adjusted Calcium at

120 min (mmol/L)

1.84 ± 0.02 2.03 ± 0.02 <0.001

In vitro, AXT-914 demonstrated a concentration-dependent decrease in the intracellular

calcium response to extracellular calcium in HEK293 cells expressing a mutant CaSR. At a

concentration of 10 nM, AXT-914 normalized the gain-of-function of the mutant receptor.[1]

Preclinical Data: Rat Models of Postsurgical
Hypoparathyroidism[2]

Model
Treatment Group (Oral
AXT-914)

Outcome

Hemi-parathyroidectomy 5 and 10 mg/kg for 2 weeks

Increased serum PTH and

calcium; Decreased serum

phosphorus and urinary

calcium excretion.

Total parathyroidectomy with

autotransplantation
10 mg/kg for 3 weeks

Increased serum PTH and

calcium; Decreased serum

phosphorus. Effects on PTH

and calcium were sustained for

1 week after drug

discontinuation.

Histological examination of autotransplanted parathyroid tissue in rats treated with AXT-914
showed increased tissue area, PTH expression, and markers of angiogenesis compared to

vehicle-treated animals.[2]
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Clinical Data: Phase 1 Studies in Healthy Volunteers and
Postmenopausal Women[4]
Study 1: Single and Multiple Ascending Doses in Healthy Volunteers

Single Ascending Doses: 4 mg to 120 mg.

Multiple Doses: 60 mg or 120 mg once daily for 12 days.

Outcome: AXT-914 was well-tolerated and induced the desired sharp, transient, and robust

PTH release profiles.

Study 2: 4-Week, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Healthy

Postmenopausal Women

Treatment Group
Change in Total Serum
Calcium from Baseline

Effect on Bone Formation
Biomarkers

AXT-914 (45 mg) +8.0%
No expected changes

observed.

AXT-914 (60 mg) +10.7%
No expected changes

observed.

Placebo +1.0% N/A

Teriparatide (20 µg) +1.3% Expected changes observed.

The clinical trial in postmenopausal women was terminated prematurely due to the lack of

effect on bone formation biomarkers and a dose-limiting increase in serum calcium levels.[3]

Experimental Protocols
Detailed, step-by-step experimental protocols for the specific AXT-914 studies are not publicly

available. However, based on the published methodologies, the following outlines the general

approaches used.

In Vitro CaSR Activity Assay (General Methodology)
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A common method to assess the activity of CaSR modulators involves measuring changes in

intracellular calcium concentrations in cells engineered to express the receptor, such as

HEK293 cells.[1]

Cell Preparation

Assay Procedure

Data Acquisition and Analysis

Culture HEK293 cells stably
expressing the CaSR

Seed cells into a multi-well plate

Load cells with a
calcium-sensitive fluorescent dye

Add varying concentrations of AXT-914

Stimulate with an EC₅₀ concentration
of extracellular Ca²⁺

Measure fluorescence intensity over time
using a plate reader

Calculate the change in intracellular Ca²⁺
and determine IC₅₀ values
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Figure 2: Generalized Experimental Workflow for an In Vitro CaSR Antagonist Assay.

In Vivo Animal Studies (General Methodology)
Animal models are crucial for evaluating the in vivo efficacy and safety of calcilytics. Studies

with AXT-914 have utilized rodent models of hypoparathyroidism.[1][4]

Animal Model Generation: Surgical (e.g., parathyroidectomy) or genetic models (e.g., CaSR

mutations) are used to induce a state of hypoparathyroidism.

Drug Administration: AXT-914 or vehicle is administered, typically via oral gavage, at

specified doses and frequencies.

Sample Collection: Blood and urine samples are collected at various time points post-

administration.

Biochemical Analysis: Serum/plasma is analyzed for PTH, calcium, phosphorus, and other

relevant biomarkers. Urine is analyzed for calcium and creatinine excretion.

Histological Analysis: At the end of the study, relevant tissues (e.g., parathyroid, kidney,

bone) may be collected for histological examination.

Data Analysis: Statistical analysis is performed to compare the outcomes between the AXT-
914 and vehicle-treated groups.

Clinical Trial Methodology (General Approach)[4]
Early-phase clinical trials for AXT-914 followed standard designs for assessing safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Study Design: Randomized, double-blind, placebo-controlled designs are employed. Single

ascending dose (SAD) and multiple ascending dose (MAD) cohorts are typically included.

Participant Population: Healthy volunteers or a specific patient population (e.g.,

postmenopausal women) are recruited based on defined inclusion and exclusion criteria.

Drug Administration: Investigational product (AXT-914) or placebo is administered orally at

escalating doses.
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PK/PD Assessments: Serial blood samples are collected to determine the pharmacokinetic

profile of AXT-914 and to measure pharmacodynamic markers such as PTH and serum

calcium.

Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical

laboratory tests are monitored throughout the study.

Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) are calculated, and the relationship

between drug exposure and pharmacodynamic response is evaluated. Safety and tolerability

are assessed by summarizing adverse events and other safety data.

Discussion and Future Directions
AXT-914 has demonstrated a clear mechanism of action as a CaSR antagonist, effectively

stimulating PTH release in both preclinical models and human subjects. Its potential as a

targeted therapy for ADH1 is supported by in vitro and in vivo data showing its ability to

counteract the effects of a gain-of-function CaSR mutation.[1] Furthermore, its efficacy in

animal models of postsurgical hypoparathyroidism suggests a potential role in this setting.[4]

However, the clinical development of AXT-914 for osteoporosis was unsuccessful. The

observed disconnect between robust PTH release and the lack of an anabolic effect on bone,

coupled with dose-limiting hypercalcemia, highlights the challenges in translating the acute

pharmacodynamic effects of calcilytics into a desired long-term therapeutic outcome for this

indication.[3] The sustained elevation of serum calcium suggests that the transient nature of the

PTH spike may not have been sufficient to uncouple the anabolic and resorptive effects on

bone, or that other off-target effects may have contributed to the observed hypercalcemia.

Future research on AXT-914 or other calcilytics could focus on:

Optimizing Dosing Regimens: Exploring alternative dosing strategies that might better mimic

the physiological effects of endogenous PTH and avoid sustained hypercalcemia.

Patient Selection: Focusing on patient populations with a clear pathophysiology related to

CaSR dysregulation, such as ADH1, where AXT-914 could serve as a targeted therapy.

Combination Therapies: Investigating the potential of AXT-914 in combination with other

agents to enhance therapeutic efficacy or mitigate adverse effects.
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In conclusion, AXT-914 is a well-characterized calcilytic with a clear mechanism of action and

demonstrated pharmacodynamic effects. While its development for osteoporosis has been

discontinued, the existing data provide a valuable foundation for further investigation into its

potential therapeutic applications in other disorders of calcium homeostasis.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. AXT-914 is an investigational compound and has not been

approved for any indication by regulatory authorities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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